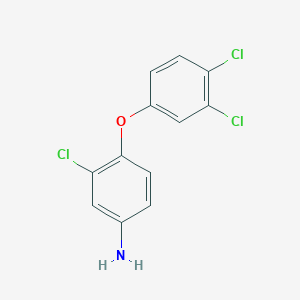

3-Chloro-4-(3,4-dichlorophenoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(3,4-dichlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3NO/c13-9-3-2-8(6-10(9)14)17-12-4-1-7(16)5-11(12)15/h1-6H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMBCCLMZZUHSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)OC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20605652 | |

| Record name | 3-Chloro-4-(3,4-dichlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20605652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57688-23-0 | |

| Record name | 3-Chloro-4-(3,4-dichlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20605652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 4 3,4 Dichlorophenoxy Aniline and Its Analogues

Established Synthetic Pathways for the Core Aniline (B41778) Structure

The fundamental structure of 3-Chloro-4-(3,4-dichlorophenoxy)aniline can be synthesized through several reliable methods, primarily involving the chemical modification of precursor molecules.

Reduction of Nitro Precursors

A common and effective method for the synthesis of the core aniline structure involves the reduction of a corresponding nitro compound. While a direct synthesis from 1,2-dichloro-4-(2-chloro-4-nitrophenoxy)benzene is not extensively detailed in readily available literature, the principle is well-established through analogous reactions. For instance, the reduction of similar nitroaromatic compounds to their aniline derivatives is a standard procedure in organic synthesis.

One such analogous transformation is the preparation of 3-chloro-4-(4'-chlorophenoxy)aminobenzene from its nitro precursor, 3-chloro-4-(4'-chlorophenoxy)nitrobenzene. This reduction is efficiently carried out using iron powder in a mixture of ethanol (B145695) and water, with acetic acid as a catalyst. The reaction is refluxed for a period, after which the product is isolated and purified, typically achieving a high yield. nih.gov

Another relevant example is the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene. This process utilizes a platinum-on-carbon (Pt/C) catalyst in a hydrogen atmosphere at elevated temperature and pressure to produce 3-chloro-4-fluoroaniline (B193440) with high conversion rates, yield, and selectivity. google.com This method highlights an industrially scalable approach that avoids the use of organic solvents.

Table 1: Representative Conditions for the Reduction of Nitro Precursors to Anilines

| Nitro Precursor | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-chloro-4-(4'-chlorophenoxy)nitrobenzene | Iron powder, acetic acid, in Ethanol/Water (3:1), reflux for 2h | 3-chloro-4-(4'-chlorophenoxy)aminobenzene | 94% | nih.gov |

| 3-chloro-4-fluoronitrobenzene | 1% Pt/C catalyst, Hydrogen (0.1-5 MPa), 50-100 °C for 1-10h | 3-chloro-4-fluoroaniline | >94% | google.com |

| 3,4-dichloro-1-nitrobenzene | Platinum catalyst, Hydrogen (37 bar), 135 °C | 3,4-dichloroaniline (B118046) | High | google.com |

Halogenated Phenol (B47542) Coupling Reactions

The diaryl ether linkage in this compound is typically formed through a nucleophilic aromatic substitution reaction, often referred to as a halogenated phenol coupling reaction. A key step in the synthesis of a closely related precursor involves the reaction of a halogenated phenol with a dichloronitrobenzene.

Specifically, the synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene is achieved by coupling 4-chlorophenol (B41353) with 3,4-dichloronitrobenzene (B32671). nih.gov The reaction is facilitated by a base, such as potassium hydroxide, to deprotonate the phenol, and is catalyzed by fine copper powder. The mixture is heated to allow the coupling to proceed, forming the diaryl ether linkage. This nitro-substituted diaryl ether can then be reduced to the corresponding aniline as described in the previous section.

Table 2: Conditions for Halogenated Phenol Coupling Reaction

| Reactants | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 4-chlorophenol and 3,4-dichloronitrobenzene | Potassium hydroxide, fine copper, 110-120 °C for 2.5h | 3-chloro-4-(4'-chlorophenoxy)nitrobenzene | nih.gov |

Multi-step Reaction Sequences for Substituted Anilines

The synthesis of substituted anilines, including analogues of this compound, often involves multi-step reaction sequences to introduce various functional groups. These sequences allow for the construction of complex molecules with specific substitution patterns.

A general strategy for preparing substituted anilines involves a sequence of nitration, halogenation, and reduction. For example, to synthesize 3-chloroaniline (B41212) from benzene (B151609), the process begins with the nitration of benzene to form nitrobenzene (B124822). The nitro group directs subsequent electrophilic substitution to the meta position, so chlorination of nitrobenzene yields 3-chloronitrobenzene. Finally, the nitro group is reduced to an amino group to give 3-chloroaniline. doubtnut.com This foundational sequence can be adapted to create more complex substituted anilines.

Synthesis of Advanced Derivatives Incorporating the this compound Moiety

The core this compound structure serves as a versatile building block for the synthesis of more complex molecules, including amide-based analogues and heterocyclic systems like quinazolines.

Formation of Amide-Based Analogues

The primary amine group of this compound is readily acylated to form a wide range of amide-based analogues. This transformation is a common strategy in medicinal chemistry to modify the properties of a lead compound.

A notable example is the synthesis of N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide, a compound known as rafoxanide. In this synthesis, 3-chloro-4-(4'-chlorophenoxy)aminobenzene is reacted with 3,5-diiodosalicylic acid in the presence of phosphorus trichloride (B1173362) in xylene. nih.gov The phosphorus trichloride acts as a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is heated to drive the reaction to completion, yielding the desired amide product. nih.gov

Table 3: Synthesis of an Amide-Based Analogue

| Reactants | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-chloro-4-(4'-chlorophenoxy)aminobenzene and 3,5-diiodosalicylic acid | Phosphorus trichloride, xylene, 110 °C for 1.5h | N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide | 82% | nih.gov |

Incorporation into Quinazoline (B50416) Scaffolds

The this compound moiety can be incorporated into various heterocyclic systems, with quinazolines being a prominent example due to their broad range of biological activities. There are several synthetic routes to quinazoline derivatives that can utilize substituted anilines like this compound.

One common method for the synthesis of 4-anilinoquinazolines involves the reaction of a substituted aniline with a 4-chloroquinazoline. nih.govsemanticscholar.org The reaction is a nucleophilic aromatic substitution where the aniline displaces the chlorine atom at the 4-position of the quinazoline ring. These reactions can be promoted by microwave irradiation and may be carried out in a mixture of solvents like THF and water. nih.gov This method is compatible with a variety of substituted anilines. nih.govsemanticscholar.org

Another approach to building the quinazoline core is through the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. These can be prepared from anthranilic acid, which is first acylated and then cyclized with a primary amine. nih.gov In this context, this compound could serve as the primary amine, reacting with a benzoxazinone (B8607429) intermediate to form the quinazolinone ring system. nih.gov

Table 4: General Methodologies for Quinazoline Synthesis from Anilines

| Quinazoline Derivative Type | General Reactants | General Conditions | Reference |

|---|---|---|---|

| 4-Anilinoquinazolines | Substituted aniline and 4-chloroquinazoline | Microwave irradiation, THF/Water | nih.gov |

| 2,3-Disubstituted quinazolin-4(3H)-ones | Substituted aniline and a benzoxazinone intermediate (from anthranilic acid) | Varies, often involves heating | nih.gov |

Derivatization for Specific Biological Probes

The aniline group in phenoxyaniline (B8288346) derivatives serves as a crucial handle for chemical modification, allowing for the synthesis of a wide array of compounds with specific biological activities. By attaching various chemical moieties to the nitrogen atom, chemists can develop targeted biological probes and potential therapeutic agents.

A notable example involves the derivatization of 3-chloro-4-(3-fluorobenzyloxy)aniline, a structural analogue of the target compound. This aniline was used as a scaffold to design and synthesize a series of 4-anilino-6-(3-substituted-phenoxy)pyrimidine derivatives. nih.gov These new compounds were evaluated for their ability to inhibit epidermal growth factor receptor (EGFR) and ErbB-2 tyrosine kinases, which are important targets in cancer therapy. The derivatization transformed the parent aniline into potent dual kinase inhibitors, demonstrating how modification of the aniline group can generate highly specific biological probes. nih.gov Among the synthesized derivatives, compounds such as 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-acrylamidophenoxy)pyrimidine showed significant inhibitory activity. nih.gov

The following table summarizes examples of such derivatizations, highlighting the transformation from a core aniline structure to a complex, biologically active agent.

| Parent Aniline Analogue | Derivatizing Moiety | Resulting Biological Probe/Agent | Biological Target/Use |

| 3-chloro-4-(3-fluorobenzyloxy)aniline | 6-(3-acrylamidophenoxy)pyrimidine | 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-acrylamidophenoxy)pyrimidine | EGFR/ErbB-2 Kinase Inhibitor |

| 3-chloro-4-(3-fluorobenzyloxy)aniline | 6-(3-cyanoacetamidophenoxy)pyrimidine | 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-cyanoacetamidophenoxy)pyrimidine | EGFR/ErbB-2 Kinase Inhibitor |

| 3-chloro-4-(3-fluorobenzyloxy)aniline | 6-{3-[6-(4-amino)pyrimidinyl]amino) phenoxy}pyrimidine | 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-{3-[6-(4-amino)pyrimidinyl]amino) phenoxy}pyrimidine | EGFR/ErbB-2 Kinase Inhibitor |

Catalytic Approaches in Aniline Synthesis

The synthesis of the aniline functional group, typically achieved through the reduction of a nitroaromatic precursor, has seen significant evolution through the development of advanced catalytic systems. These methods offer improvements in efficiency, selectivity, and environmental impact compared to traditional stoichiometric reagents. researchgate.net

Catalytic hydrogenation is a cornerstone of nitroarene reduction. This process commonly employs heterogeneous catalysts based on precious metals like platinum (Pt) or palladium (Pd) supported on carbon (Pd/C). rsc.org The reaction involves the use of hydrogen gas to selectively reduce the nitro group to an amine, a method widely used in industrial-scale production for its high efficiency and clean conversion. rsc.orgpsu.edu

Beyond traditional hydrogenation, modern organic synthesis has embraced novel catalytic strategies. One such approach is the direct synthesis of anilines from non-traditional starting materials like cyclohexanones, using a Pd/C–ethylene system under non-aerobic conditions. bohrium.comacs.org This method proceeds via a hydrogen transfer mechanism, offering a new pathway to substituted anilines. bohrium.com Furthermore, one-pot reductive amination of nitroarenes with aldehydes, often catalyzed by transition metal nanoparticles, provides a direct route to N-substituted anilines, showcasing the versatility of modern catalytic methods. nih.gov These tandem reactions combine nitro reduction, condensation, and imine reduction in a single procedure, enhancing atom economy. nih.gov

The table below outlines various catalytic methods used in the synthesis of anilines.

| Catalytic Method | Catalyst Type | Typical Starting Materials | Key Features |

| Catalytic Hydrogenation | Heterogeneous (e.g., Pt, Pd/C) | Nitroarenes, Hydrogen (H₂) | High efficiency, widely used in industry, potential for dehalogenation side reactions. rsc.orgpsu.edu |

| Transfer Hydrogenation | Heterogeneous (e.g., Pd/C) | Cyclohexanones, Ammonia (B1221849) Source | Utilizes a hydrogen donor (e.g., ethylene) instead of H₂ gas. bohrium.comacs.org |

| Reductive Amination | Homogeneous or Heterogeneous (e.g., Pd, Pt, Au, Ni) | Nitroarenes, Aldehydes | One-pot synthesis of N-substituted anilines, high atom economy. nih.gov |

Methodological Advancements and Yield Optimization in Synthesis

Diaryl Ether Formation: The classical method for creating a diaryl ether bond is the Ullmann condensation, which traditionally requires harsh conditions such as high temperatures (often around 200°C) and stoichiometric amounts of copper, leading to moderate yields. beilstein-journals.org Modern advancements have focused on developing milder, more efficient catalytic versions of this reaction. The use of specific ligands has been shown to greatly accelerate the reaction, allowing it to proceed at lower temperatures (90–110°C) with only catalytic amounts of copper. beilstein-journals.orgnih.gov

Yield optimization strategies for Ullmann-type reactions include the careful selection of the copper source, base, solvent, and ligands. For instance, copper(I) oxide (Cu₂O) and copper(I) iodide (CuI) have been identified as highly effective copper sources. organic-chemistry.org The use of cesium carbonate (Cs₂CO₃) as a base is common, and ligands such as N,N-dimethylglycine, salicylaldoxime, and 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) can significantly improve reaction rates and yields, even with challenging electron-rich substrates. beilstein-journals.orgnih.govorganic-chemistry.org These optimized, ligand-accelerated protocols provide a more cost-effective and versatile alternative to palladium-catalyzed methods. organic-chemistry.org

Nitroarene Reduction: While the reduction of nitroarenes to anilines is often high-yielding, a key challenge in the synthesis of halogenated compounds like this compound is preventing dehalogenation—the unwanted removal of chlorine atoms during the reaction. dntb.gov.ua This side reaction reduces the yield of the desired product. Methodological advancements have focused on improving the selectivity of the reduction.

In catalytic hydrogenation, modulating the electronic properties of the metal catalyst can enhance selectivity for the nitro group reduction while leaving carbon-halogen bonds intact. dntb.gov.ua For example, supporting palladium nanoparticles on materials that increase the electron density of the metal can promote the desired transformation while suppressing dehalogenation. dntb.gov.ua The use of specific additives and carefully controlled reaction conditions are also crucial for optimizing the yield and purity of the final haloaniline product. Traditional methods, such as the Béchamp reduction using iron in acid, can also be highly effective and avoid some of the selectivity issues associated with catalytic hydrogenation, though they generate more waste. researchgate.net

The following table compares classical and advanced methods for diaryl ether synthesis.

| Method | Catalyst/Reagent | Typical Conditions | Yield Range | Key Advantages |

| Classical Ullmann Condensation | Stoichiometric Copper Powder | High Temperature (~200°C) | Low to Moderate | Historical significance. beilstein-journals.org |

| Ligand-Accelerated Ullmann Synthesis | Catalytic CuI or Cu₂O with Ligands (e.g., TMHD, amino acids) | Moderate Temperature (80-110°C), Cs₂CO₃ base | Good to Excellent (up to 98%) | Milder conditions, higher yields, broader substrate scope. organic-chemistry.orgresearchgate.net |

| Palladium-Catalyzed Coupling | Palladium complexes with specialized ligands | Varies | High | Excellent functional group tolerance. beilstein-journals.org |

Biological Activity and Mechanistic Investigations of 3 Chloro 4 3,4 Dichlorophenoxy Aniline Derivatives

Enzyme Target Modulation and Inhibition Studies

Derivatives of the 3-chloro-4-phenoxy-aniline framework have been synthesized and evaluated for their ability to interact with and inhibit specific enzyme targets, revealing potential applications in therapeutic areas that are dependent on kinase and cholinesterase activity.

A series of pyrimidine (B1678525) derivatives incorporating the 3-chloro-4-phenoxy-aniline moiety have been identified as potent dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB-2) tyrosine kinases. researchgate.net These receptors are crucial in cellular signaling pathways that govern growth and proliferation, and their over-activation is a hallmark of several cancers.

Research into 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives, designed based on the structure of the known kinase inhibitor Lapatinib, demonstrated significant inhibitory activity against both EGFR and ErbB-2. researchgate.net The introduction of different substituents on the phenoxy ring at the 6-position of the pyrimidine core allowed for the exploration of structure-activity relationships. Specific derivatives showed potent, dual-target inhibition with IC₅₀ values in the nanomolar range, indicating high-affinity binding to the kinase domains of these receptors. researchgate.net

| Compound Name | Substituent at Phenoxy Ring | EGFR IC₅₀ (nM) | ErbB-2 IC₅₀ (nM) |

|---|---|---|---|

| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-acrylamidophenoxy)pyrimidine | Acrylamide | 37 | 29 |

| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-cyanoacetamidophenoxy)pyrimidine | Cyanoacetamide | 48 | 38 |

| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-{3-[6-(4-amino)pyrimidinyl]amino) phenoxy}pyrimidine | (6-(4-amino)pyrimidinyl)amino | 61 | 42 |

| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-phenoxyacetamidophenoxy)pyrimidine | Phenoxyacetamide | 65 | 79 |

Butyrylcholinesterase (BChE) is an enzyme involved in the hydrolysis of choline (B1196258) esters. While the inhibition of this enzyme is a therapeutic strategy for conditions such as Alzheimer's disease, a review of available scientific literature did not yield specific studies investigating the butyrylcholinesterase inhibitory activity of derivatives of 3-chloro-4-(3,4-dichlorophenoxy)aniline.

Cellular and Microbial Pathway Perturbations

The biological effects of this compound derivatives extend to their interactions with cellular and microbial systems. These compounds have demonstrated efficacy against parasitic and bacterial pathogens, with investigations beginning to shed light on their mechanisms of action and the structural features that govern their potency.

Derivatives of 3-chloro-4-phenoxy-aniline have shown notable activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. One closely related analogue, 3-chloro-4-(4-chlorophenoxy)aniline (B1584236) (referred to as ANI in some studies), has been a focus of antiplasmodial research. doaj.org Studies have evaluated this compound both alone and in combination with established antimalarial drugs like artesunate (B1665782) and chloroquine, demonstrating its ability to inhibit parasite growth in vitro. doaj.org A hybrid molecule, artesunate-3-Chloro-4(4-chlorophenoxy)aniline (ATSA), also exhibited chemosuppressive activity against both sensitive and resistant strains of malaria parasites. mdpi.com

| Compound | P. falciparum Strain | IC₅₀ (ng/mL) |

|---|---|---|

| Artesunate-3-Chloro-4(4-chlorophenoxy)aniline (ATSA) | 3D7 (sensitive) | 11.47 ± 1.3 |

| W2 (resistant) | 1.45 ± 0.26 |

The correlation between the phenoxy substitution pattern and antiplasmodial activity is a critical aspect of the structure-activity relationship (SAR) for this class of compounds. Research on related structures, such as 2-phenoxy-3-trichloromethylquinoxalines, has shown that the position and electronic nature of substituents on the phenoxy ring significantly influence efficacy. nih.gov For instance, meta-halogenated (chloro or fluoro) phenoxy groups resulted in the best antiplasmodial activities compared to ortho or para substitutions. nih.gov Furthermore, strong electron-withdrawing groups at the para position also yielded potent activity. nih.gov In studies of 2-phenoxybenzamides, the aryloxy substituent was found to be generally favorable for antiplasmodial activity, and the substitution pattern of the anilino portion of the molecule also strongly influenced potency. doaj.orgmdpi.com

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antimicrobial agents. Derivatives of the dichlorophenyl scaffold have been investigated for this purpose. Substituted urea (B33335) derivatives prepared from 3,4-dichlorophenyl isocyanate showed appreciable activity against the H37Rv strain of M. tuberculosis, producing growth inhibition in the range of 80-89% at a concentration of 6.25 µM.

Furthermore, related halogenated salicylanilides have reported antimycobacterial activity. nih.gov This includes compounds like Rafoxanide, N-[3-Chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, which shares a similar 3-chloro-4-phenoxyaniline (B1346137) core. nih.gov These findings suggest that the 3-chloro-4-phenoxy-aniline scaffold can be a valuable component in the design of novel antitubercular agents.

Understanding the specific molecular targets of these derivatives is key to elucidating their mechanism of action. In the context of antiplasmodial activity, research has indicated that 3-chloro-4-(4-chlorophenoxy)aniline (ANI) inhibits the enoyl-acyl carrier protein (ACP) reductase of Plasmodium. doaj.org This enzyme is a vital component of the parasite's type II fatty acid synthesis (FAS-II) pathway, which is essential for its survival and distinct from the human fatty acid synthesis pathway, making it an attractive drug target. doaj.org The inhibition of this crucial enzyme disrupts the parasite's ability to produce necessary fatty acids, leading to its death.

Table of Compound Names

| Structure Name in Article | Chemical Name |

| This compound | This compound |

| Lapatinib | N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine |

| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-acrylamidophenoxy)pyrimidine | N-(3-(6-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)pyrimidin-4-yloxy)phenyl)acrylamide |

| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-cyanoacetamidophenoxy)pyrimidine | N-(3-(6-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)pyrimidin-4-yloxy)phenyl)-2-cyanoacetamide |

| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-{3-[6-(4-amino)pyrimidinyl]amino) phenoxy}pyrimidine | 4-((3-(6-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)pyrimidin-4-yloxy)phenyl)amino)pyrimidin-6-amine |

| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-phenoxyacetamidophenoxy)pyrimidine | N-(3-(6-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)pyrimidin-4-yloxy)phenyl)-2-phenoxyacetamide |

| 3-chloro-4-(4-chlorophenoxy)aniline (ANI) | 3-Chloro-4-(4-chlorophenoxy)aniline |

| Artesunate-3-Chloro-4(4-chlorophenoxy)aniline (ATSA) | (3R,5aS,6R,8aS,9R,10S,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl (3-chloro-4-(4-chlorophenoxy)phenyl)succinate |

| Artesunate | (3R,5aS,6R,8aS,9R,10S,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl hydrogen succinate |

| Chloroquine | N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine |

| Rafoxanide | N-(3-Chloro-4-(4-chlorophenoxy)phenyl)-2-hydroxy-3,5-diiodobenzamide |

Inhibition of Unspecific Membrane Metabolic Pathways

The antimicrobial action of this compound, also known as triclocarban (B27905) (TCC), is primarily attributed to its interaction with and disruption of cell membranes. drugbank.comnih.gov This mechanism is considered a form of unspecific membrane metabolic pathway inhibition. The lipophilic nature of TCC facilitates its unspecific adsorption to the cell membranes of microorganisms. drugbank.com This initial interaction is believed to be a critical step in its bacteriostatic and bactericidal effects. drugbank.com

Once associated with the cell membrane, TCC is thought to interfere with essential functions, leading to the inhibition of bacterial growth. drugbank.com A key aspect of this interference is the disruption of fatty acid synthesis, a vital process for maintaining the integrity and functionality of the cell membrane. nih.gov Specifically, TCC has been shown to inhibit the activity of the enzyme enoyl-(acyl-carrier protein) reductase (ENR). drugbank.com This enzyme catalyzes a crucial step in the elongation of fatty acids within the type II fatty acid synthase system found in bacteria and fungi. drugbank.com By inhibiting ENR, TCC effectively halts the production of necessary fatty acids, thereby interrupting the synthesis of the cell membrane and ultimately leading to the cessation of bacterial growth. drugbank.com

Research has indicated that while TCC can decrease cell viability, it does not necessarily cause immediate disruption of membrane integrity in certain assays. mdpi.com For instance, in studies using carboxyfluorescein diacetate (CFDA), which measures membrane integrity and esterase activity, TCC did not show significant effects. mdpi.com However, after prolonged exposure, a decrease in the expression of tight junction protein 1 (Tjp1) and Cx45 protein has been observed, suggesting a more subtle, long-term impact on membrane-associated structures. mdpi.com

Effects on Organismal Systems in Non-human Models

The biological effects of this compound and its related compounds have been investigated in various non-human model organisms, revealing significant impacts on organismal systems, particularly in aquatic vertebrates.

Reproductive System Interferences in Aquatic Vertebrate Models (e.g., Oryzias javanicus)

While specific studies on the reproductive effects of this compound in Oryzias javanicus are limited, research on the closely related compound 3,4-dichloroaniline (B118046) (3,4-DCA) in this species provides valuable insights. A 21-day exposure of Oryzias javanicus to 3,4-DCA resulted in significant reproductive toxicity. mdpi.comnih.gov

Key findings from this research on 3,4-DCA in Oryzias javanicus include a significant reduction in the spawning rate and fertilization success in the highest exposure group. mdpi.com Furthermore, a notable decrease in the gonadosomatic index (GSI) was observed in females exposed to the highest concentration. mdpi.com Histopathological examination of the gonads revealed that while there were no substantial structural alterations in the male gonads, oocyte development and the structure of ovarian cells were disrupted in exposed females. mdpi.com

Studies on this compound (TCC) in other fish models have also demonstrated its potential to interfere with the reproductive system. A scoping review of the impacts of TCC highlighted that exposure can lead to reduced spermatogenesis in males and delayed maturation of oocytes in females. nih.gov Additionally, alterations in the expression of genes crucial for steroidogenesis, such as 3β-HSD, CYP17, 17-β-HSD, and CYP19a, have been observed in the testes and ovaries of exposed fish. nih.gov In some fish species, exposure to TCC resulted in an increased number of preovulatory atretic follicles and other ovarian abnormalities. nih.gov

Table 1: Reproductive Effects of 3,4-dichloroaniline (3,4-DCA) on Oryzias javanicus

| Endpoint | Observation |

|---|---|

| Spawning Rate | Significantly reduced at high exposure levels. mdpi.com |

| Fertilization | Significantly reduced at high exposure levels. mdpi.com |

| Female Gonadosomatic Index (GSI) | Significantly lower in high exposure groups. mdpi.com |

| Oocyte Development | Disrupted in exposed females. mdpi.com |

General Biological Responses in Model Organisms

Beyond the reproductive system, this compound (TCC) and its analogs elicit a range of general biological responses in model organisms. TCC is known to be toxic to a variety of aquatic organisms. nih.gov

Studies using the model fish species Oryzias latipes (medaka) have investigated the bioconcentration, metabolism, and elimination of TCC. nih.gov Research on medaka larvae exposed to TCC showed that the compound is absorbed and can accumulate in the tissues, with a measured log bioconcentration factor (BCF) of 2.86. nih.gov A significant portion of the absorbed TCC was found to be oxidatively metabolized into hydroxylated products. nih.gov These metabolites then undergo phase II metabolism, leading to the formation of sulfate (B86663) and glucuronic acid conjugates, with the glucuronide of 2'-OH-TCC being the most abundant metabolite in the fish tissue. nih.gov The elimination of TCC from the fish was observed to be rapid upon transfer to clean water. nih.gov

The related compound 3,4-dichloroaniline (3,4-DCA) has also been shown to cause developmental abnormalities in the embryos of Oryzias javanicus at sublethal concentrations. researchgate.net In zebrafish (Danio rerio) embryos and larvae, 3,4-DCA induced deformations and mortality at higher concentrations. nih.gov

Table 2: General Biological Responses to this compound (TCC) and 3,4-dichloroaniline (3,4-DCA) in Model Organisms

| Compound | Model Organism | Biological Response |

|---|---|---|

| TCC | Oryzias latipes | Bioconcentration in tissues, oxidative metabolism to hydroxylated products, and subsequent conjugation to sulfates and glucuronides. nih.gov |

| 3,4-DCA | Oryzias javanicus | Developmental abnormalities in embryos at sublethal concentrations. researchgate.net |

Structure Activity Relationship Sar Studies and Molecular Design

Elucidating Structural Determinants for Biological Efficacy

Understanding the role of each part of the molecule—the substituted aniline (B41778) ring, the central ether linkage, and the substituted phenoxy ring—is crucial for explaining its biological profile.

The introduction of halogens is a key strategy in the design of biologically active molecules, affecting physicochemical properties, target interaction, and metabolic stability. nih.gov 3-Chloro-4-(3,4-dichlorophenoxy)aniline possesses three chlorine atoms, which significantly impacts its lipophilicity and electronic character. The complex relationship between halogenation and biological efficacy means that the introduction of halogens can lead to either an increase or a decrease in a compound's activity. nih.gov

Research into other halogenated compounds has demonstrated that increasing the atomic mass of the halogen can enhance biological activity, a trend often linked to increased lipophilicity. rsc.org In some series of antiplasmodial compounds, the replacement of a fluorine atom with a chlorine atom led to a notable enhancement of activity. nih.gov The presence of chlorine atoms on both aromatic rings of this compound suggests that these substituents are essential for its biological function, likely by forming key hydrophobic or halogen-bond interactions within the target's binding pocket.

| Halogen | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Lipophilicity Contribution (π) | General Biological Impact |

|---|---|---|---|---|

| Fluorine (F) | 1.47 | 3.98 | +0.14 | Can block metabolism, alter pKa, and form strong bonds. nih.gov |

| Chlorine (Cl) | 1.75 | 3.16 | +0.71 | Increases lipophilicity, participates in halogen bonding, and is a common substituent in active compounds. nih.govnih.gov |

| Bromine (Br) | 1.85 | 2.96 | +0.86 | Further increases lipophilicity; its larger size can provide better steric fit in some binding pockets. rsc.org |

| Iodine (I) | 1.98 | 2.66 | +1.12 | Provides the strongest halogen bonds and highest lipophilicity among halogens, often leading to high potency. rsc.org |

The diaryl ether linkage (Ar-O-Ar) is a prominent structural motif in many biologically active compounds. researchgate.net In this compound, the ether oxygen atom acts as a flexible linker between the two aromatic rings, influencing their relative orientation. The specific bond angle and rotational freedom of this ether bridge are critical for allowing the molecule to adopt the correct conformation for binding to its biological target.

Studies on other classes of molecules have shown that modifying the linker is a viable strategy for optimizing activity. For example, replacing the ether oxygen with other heteroatoms, such as sulfur (thioether) or silicon, can significantly alter a molecule's properties. nih.gov Furthermore, the length and rigidity of the linker can be modulated. In the development of certain HIV-1 inhibitors, incorporating a cyanomethyl linker between aromatic and heterocyclic rings was found to be an effective design strategy. nih.gov For analogues of this compound, replacing the single-atom ether linker with a multi-atom chain could drastically alter the distance and geometry between the two ring systems, thereby affecting biological activity.

Rational Design Principles for Novel Analogues

The design of new analogues based on the this compound scaffold is guided by established SAR principles and modern drug design strategies. A key approach is molecular hybridization, which involves combining the structural features of two or more known active compounds to create a new hybrid molecule with potentially enhanced properties. nih.govresearchgate.net

Rational design for this class of compounds would involve:

Systematic Modification of Halogenation: Exploring the effects of replacing chlorine atoms with other halogens (F, Br, I) or altering their positions on the rings to optimize binding and physicochemical properties.

Alteration of the Phenoxy Ring Substituents: Investigating a wide range of electron-donating and electron-withdrawing groups at various positions on the phenoxy ring to probe the steric and electronic requirements of the target's binding site.

Linker Modification: Replacing the ether oxygen with other heteroatoms (e.g., S, NH) or varying the linker length and rigidity to improve the conformational profile of the molecule.

Structure-Based Design: Utilizing molecular docking simulations to predict how newly designed analogues will bind to a specific protein target, such as the enoyl-acyl carrier protein reductase (InhA), allowing for the design of compounds with improved binding affinity and selectivity. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to build a statistical relationship between the chemical structures of a series of compounds and their biological activities. utm.mynih.gov This method is invaluable for understanding the physicochemical properties that govern the efficacy of compounds like this compound and for predicting the activity of novel analogues before their synthesis.

The development of a predictive QSAR model is a systematic process. nih.gov For a series of diaryl ether aniline analogues, this involves calculating a wide range of molecular descriptors that quantify various aspects of their structure.

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Atom Count | Basic molecular composition. |

| Topological (2D) | Connectivity Indices, Shape Indices | Atom connectivity and molecular branching. |

| Geometrical (3D) | Van der Waals Volume, Surface Area | Three-dimensional size and shape of the molecule. |

| Physicochemical | LogP (Lipophilicity), Molar Refractivity | Properties related to partitioning and electronic polarization. nih.gov |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment | Electronic properties and reactivity. nih.gov |

Once descriptors are calculated, a feature selection algorithm, such as a genetic algorithm (GA), is often employed to identify the subset of descriptors that has the most significant correlation with biological activity. nih.gov Subsequently, a mathematical model is constructed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression. nih.govnih.gov

For more advanced modeling, 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can be used. nih.govresearchgate.net These methods analyze the steric and electrostatic fields surrounding the aligned molecules, providing a 3D map that indicates where structural modifications are likely to increase or decrease activity. researchgate.net A validated QSAR model serves as a powerful tool, enabling the rapid prediction of the biological activities of newly designed compounds and prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Correlation of Structural Features with Activity Profiles

The biological activity of this compound and its analogs is intricately linked to its molecular architecture. This scaffold can be dissected into three key components for structure-activity relationship (SAR) analysis: the aniline ring (Ring A), the phenoxy ring (Ring B), and the bridging ether oxygen. Modifications to any of these regions can significantly modulate the compound's biological profile. The presence and positioning of halogen substituents are particularly crucial determinants of activity.

Influence of Substituents on the Diphenyl Ether Moiety

Research on substituted diphenyl ethers has shown a clear correlation between structural features and activity. For instance, in studies of diphenyl ethers as insect growth regulators, specific substitution patterns were found to be critical for potency. While the direct SAR of this compound for this specific activity is not detailed, analogous compounds demonstrate key principles. An increase in lipophilicity, achieved by adding bulky alkyl groups, has been shown to correlate with enhanced activity in some series. nih.gov The substitution pattern on the phenoxy ring (Ring B) is vital; for example, the anthelmintic drug Rafoxanide, which contains a 4-chlorophenoxy group linked to a 3-chloroaniline (B41212) derivative, demonstrates that this specific chlorination pattern is compatible with potent biological activity. wikipedia.orgaosis.co.za

The arrangement of chlorine atoms, as seen in the 3,4-dichloro substitution on Ring B and the 3-chloro substitution on Ring A, is a recurring feature in many active molecules, including herbicides and pharmaceuticals. wikipedia.org This specific halogenation pattern is not arbitrary; it influences the molecule's ability to fit into receptor binding sites and can prevent metabolic degradation at those positions, thereby prolonging its biological effect. researchgate.net

Table 1: Insect growth regulating activity of select diphenyl ether (DPE) analogs against the mosquito Culex quinquefasciatus, illustrating how structural variations within the diphenyl ether class lead to significant differences in potency. nih.gov

Importance of the Anilino Substituent Pattern

The aniline portion (Ring A) of the molecule is a critical pharmacophore that frequently participates in key interactions with biological targets, such as the hinge region of protein kinases. nih.govdrugdesign.org The presence of a chlorine atom at the meta-position (C-3) and the ether linkage at the para-position (C-4) creates a distinct electronic and steric profile.

SAR studies on analogous 4-anilinoquinazoline (B1210976) anticancer agents reveal that substitutions on the aniline ring dramatically impact cytotoxic activity. For example, the replacement of one aniline substitution pattern with another can lead to a significant loss of potency. This underscores the importance of the specific substitution pattern for optimal interaction with the target protein. Generally, the presence of a halogen on the phenyl ring can increase the lipophilicity of the molecule and polarize the ring, potentially leading to stronger non-bonding interactions with protein residues in a binding site. researchgate.net

Table 2: Correlation of substituent changes on the aniline ring with cytotoxic activity in a series of 4-anilinoquinazoline derivatives. This data exemplifies the high sensitivity of biological activity to the substitution pattern on the anilino moiety, a principle applicable to this compound.

The Role of the Amino Group and Ether Linkage

The secondary amine (-NH-) group and the ether oxygen (-O-) are not merely spacers. The amino group can act as a crucial hydrogen bond donor, a feature essential for the binding of many kinase inhibitors. mdpi.com This group also serves as a key site for synthetic modification. For instance, acylation of the amino group, as seen in the structure of Rafoxanide where it is converted to an amide, leads to a completely different class of compounds with distinct biological activities. wikipedia.org This highlights that the free amino group is a pivotal point for molecular design to generate new derivatives with potentially altered or improved activity profiles.

The ether linkage provides a degree of rotational flexibility between the two aromatic rings. This flexibility allows the molecule to adopt a low-energy conformation that is optimal for binding to a specific biological target. The angle between the two rings is a critical parameter that can be influenced by the size and nature of the substituents on the rings, particularly at the positions ortho to the ether linkage.

Computational Chemistry and Molecular Modeling Applications

Conformational Analysis and Molecular Geometry Studies

Understanding the three-dimensional structure and conformational flexibility of 3-Chloro-4-(3,4-dichlorophenoxy)aniline is fundamental to comprehending its chemical reactivity and biological activity. Computational methods allow for a detailed exploration of its molecular geometry.

Quantum chemical calculations are essential for determining the optimized geometry and electronic properties of molecules. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are widely applied to substituted anilines to predict their structural characteristics. acs.orgafit.edu

Quantum chemical calculations can provide data on several key parameters for this compound. These calculations help in understanding the molecule's stability, reactivity, and potential interaction sites.

Table 1: Key Parameters from Quantum Chemical Calculations

| Parameter | Description | Significance for this compound |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule, including bond lengths and angles. | Determines the most stable 3D structure and spatial arrangement of the chloro and dichlorophenoxy groups. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com | Indicates the chemical reactivity and electronic excitation properties of the molecule. A smaller gap suggests higher reactivity. mdpi.com |

| Mulliken Charges | A method for estimating partial atomic charges. karazin.ua | Reveals the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. |

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. thebioscan.comthesciencein.org This is particularly useful in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target like a protein.

Molecular docking simulations can predict the binding mode and estimate the binding affinity of this compound within the active site of a target protein. asiapharmaceutics.info The docking process involves placing the ligand in various conformations and orientations within the protein's binding pocket and scoring these poses based on factors like intermolecular forces. globalresearchonline.netmdpi.com The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, which are particularly relevant for this chlorinated compound. nih.gov For example, studies on other chloro-aniline derivatives have shown that the chlorine substituents can form specific interactions that enhance binding affinity. globalresearchonline.net

Table 2: Illustrative Molecular Docking Results for a Hypothetical Protein Target

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | A strong negative value suggests a favorable binding interaction between the ligand and the protein. |

| Key Interacting Residues | Tyr23, Leu56, Phe98 | Indicates the specific amino acids in the protein's active site that form significant interactions with the ligand. |

| Types of Interactions | Halogen bonds with Tyr23, Hydrophobic interactions with Leu56 and Phe98 | Highlights the nature of the chemical forces stabilizing the ligand-protein complex. |

Virtual screening is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. scielo.brbenthamscience.com If a particular protein is of therapeutic interest, a library containing thousands or even millions of compounds can be computationally docked into its active site. Compounds like this compound could be identified through such a screening process. This method allows for the rapid and cost-effective identification of promising lead compounds for further experimental validation. nih.gov

Dynamics Simulations and Stability Analysis

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time. nih.gov MD simulations can be used to assess the stability of the predicted binding pose of this compound and to explore conformational changes in both the ligand and the protein upon binding. mdpi.commdpi.com These simulations are particularly important for halogenated compounds, as they can accurately model the nature and stability of halogen bonds, which play a crucial role in the binding of many ligands. nih.govarxiv.org

In Silico Approaches in Chemical Research

In silico approaches are integral to modern chemical and pharmaceutical research. stmjournals.comresearchgate.netnih.gov For compounds like this compound, these computational methods provide a framework for predicting a wide range of properties, from molecular structure and reactivity to potential biological activity and metabolic fate. nih.gov The use of computational tools accelerates the research and development process by prioritizing compounds for synthesis and experimental testing, ultimately saving time and resources. nih.govstmjournals.com The insights gained from these computational studies are critical for building structure-activity relationships and for the rational design of new molecules with desired properties. researchgate.net

Environmental Fate, Degradation, and Remediation Research

Occurrence and Distribution in Environmental Compartments

The environmental footprint of chlorinated anilines is significantly influenced by their chemical properties and pathways of release, which include industrial wastewater discharges, agricultural runoff, and atmospheric deposition. nih.gov

3,4-Dichloroaniline (B118046) (3,4-DCA) is frequently detected in various aquatic environments globally. mdpi.com Its presence has been confirmed in wastewater treatment plant (WWTP) influents and effluents, river surface water, and groundwater. mdpi.comnih.govresearchgate.net Concentrations can range from nanograms per liter (ng/L) to micrograms per liter (µg/L). nih.gov For instance, studies have reported 3,4-DCA concentrations as high as 567 µg/L in water samples. mdpi.com The discharge of treated wastewater is a significant pathway for the entry of these compounds into downstream ecosystems. nih.gov Even after treatment, trace amounts of these chemicals can persist and pose risks to aquatic life. nih.gov

Table 1: Environmental Concentrations of 3,4-Dichloroaniline (3,4-DCA) This table is based on data reported in various environmental studies.

| Environmental Compartment | Reported Concentration Range | Reference |

|---|---|---|

| Wastewater Treatment Plant (WWTP) Influent | ng/L to µg/L | mdpi.comnih.gov |

| Wastewater Treatment Plant (WWTP) Effluent | ng/L to µg/L | mdpi.comnih.gov |

| River Surface Water | ng/L to µg/L | mdpi.comnih.gov |

| Groundwater | ng/L to µg/L | mdpi.comnih.gov |

| Water Samples (Specific High Detection) | up to 567 µg/L | mdpi.com |

Chlorinated anilines are known for their relative stability and persistence in the environment. mdpi.comnih.gov Compounds like 3,4-DCA can adsorb to suspended particles and sediment in water bodies, which contributes to their long-term presence. nih.gov Their chemical properties also allow for the potential to leach into groundwater. nih.gov Furthermore, once they enter the atmosphere, chlorinated anilines can undergo long-range transport and be deposited in remote aquatic ecosystems through precipitation, leading to widespread contamination far from the original source. nih.gov

Biodegradation Pathways and Microbial Metabolism

The primary mechanism for the removal of chlorinated anilines from the environment is biodegradation by microorganisms. nih.gov This process is critical for the detoxification and mineralization of these persistent pollutants.

Under aerobic conditions, the microbial degradation of chlorinated anilines typically begins with an oxidative deamination step. nih.gov This initial attack, often catalyzed by dioxygenase enzymes, converts the aniline (B41778) structure into a corresponding chlorocatechol. researchgate.netplos.org For example, 3-chloroaniline (B41212) can be transformed into 4-chlorocatechol. sciepub.com

Following the formation of chlorocatechol, the aromatic ring is cleaved. This can occur through two main pathways: the ortho-cleavage pathway or the meta-cleavage pathway. nih.govnih.gov In the ortho-cleavage pathway, enzymes like catechol 1,2-dioxygenase cleave the ring between the two hydroxyl groups, leading to intermediates such as 3-chloromuconate. nih.gov The meta-cleavage pathway involves enzymes like catechol 2,3-dioxygenase, which cleave the ring adjacent to the hydroxyl groups. nih.gov The specific pathway utilized depends on the microbial strain and its enzymatic machinery. nih.gov

A diverse array of microorganisms has been identified with the capability to degrade chlorinated anilines.

Comamonadaceae : Bacteria from this family, such as Comamonas testosteroni and Delftia acidovorans, have been isolated from contaminated sites and shown to utilize 3-chloroaniline as a sole source of carbon and nitrogen. sciepub.comnih.govasm.org

Chlorella pyrenoidosa : This ubiquitous green alga has demonstrated the ability to remove 3,4-DCA from water. nih.govresearchgate.net Studies have shown a removal percentage of 78.4% over a seven-day period. nih.govresearchgate.netresearchgate.net

Klebsiella, Pseudomonas, and Rhodococcus : Mixed microbial cultures containing these genera, immobilized in packed-bed reactors, have been effective in degrading 3,4-DCA in both synthetic and industrial wastewater, achieving degradation efficiencies of over 95%. nih.gov Strains of Pseudomonas fluorescens can degrade 3,4-DCA, particularly in the presence of a co-substrate like glucose. nih.govresearchgate.net Rhodococcus species have also been studied for their ability to co-metabolize chloroanilines. plos.orgnih.gov

During the biodegradation of 3,4-DCA, several intermediate metabolites have been identified. In studies involving the green alga Chlorella pyrenoidosa, two major metabolites were identified as 3,4-dichloroformanilide and 3,4-dichloroacetanilide. nih.govresearchgate.net Research on the fate of 3,4-DCA in sediment-water systems has also identified 3,4-dichloroacetanilide (3,4-DCAA) as a minor metabolite. nih.gov These transformation products provide insight into the metabolic pathways employed by microorganisms to break down the parent compound.

Genetic Basis of Degradation (e.g., Plasmid Involvement, tdnQ gene)

The microbial degradation of chloroanilines, significant metabolites of 3-Chloro-4-(3,4-dichlorophenoxy)aniline, is a genetically encoded process often facilitated by mobile genetic elements like plasmids. nih.gov Research has identified a variety of bacteria capable of degrading 3-CA and 3,4-DCA, with many of these strains belonging to the beta-Proteobacteria, particularly the Comamonadaceae family. nih.gov

A notable finding is the frequent presence of IncP-1beta plasmids in these degrading bacteria. nih.gov Studies have shown that these plasmids often carry the genes necessary for the complete degradation of 3-chloroaniline. nih.gov This highlights the role of horizontal gene transfer in the dissemination of chloroaniline degradation capabilities within microbial communities in contaminated environments. nih.gov

In the context of aniline degradation, the tdnQ gene, part of the tdn operon in Pseudomonas putida, has been studied. zju.edu.cn While this gene is involved in the oxidative deamination of aniline, its transcription is not typically induced by 3-chloroaniline, suggesting that the degradation pathways for aniline and its chlorinated derivatives may involve different genetic systems. zju.edu.cn For 3,4-dichloroaniline, specific gene clusters responsible for its breakdown have been identified. In Acinetobacter soli GFJ2, a gene cluster containing dcdA, dcdB, and dcdC has been characterized. researchgate.net These genes encode for a dioxygenase, a flavin reductase, and an aldehyde dehydrogenase, respectively, which work in concert to convert 3,4-DCA to 4,5-dichlorocatechol. researchgate.netmdpi.com Deletion of the dcdA and dcdB genes resulted in a loss of the bacterium's ability to degrade 3,4-DCA, confirming their essential role in the process. researchgate.net

| Genetic Element | Associated Compound(s) | Function/Role | Source Organism Example |

|---|---|---|---|

| IncP-1beta Plasmids | 3-Chloroaniline | Encode for the total degradation of 3-CA; facilitate horizontal gene transfer. nih.gov | Various soil bacteria (e.g., Comamonadaceae family) nih.gov |

| dcdA, dcdB, dcdC gene cluster | 3,4-Dichloroaniline | Encode enzymes (dioxygenase, reductase) for converting 3,4-DCA to 4,5-dichlorocatechol. researchgate.netmdpi.com | Acinetobacter soli GFJ2 researchgate.net |

| tdnQ gene | Aniline | Involved in oxidative deamination of aniline; not induced by 3-chloroaniline. zju.edu.cn | Pseudomonas putida UCC22 zju.edu.cn |

Advanced Remediation Technologies

Bioreactor Applications for Wastewater Treatment (e.g., Packed-bed reactors)

Advanced bioreactor technologies are being developed for the effective treatment of industrial wastewater containing chlorinated anilines. One promising approach is the Extractive Membrane Bioreactor (EMB), which has been successfully applied to treat wastewater containing compounds like 3-chloro-4-methylaniline. researchgate.net This technology utilizes a membrane to selectively extract pollutants from the wastewater into a separate bioreactor chamber where a specialized microbial culture degrades them. researchgate.net A pilot-scale EMB system demonstrated 100% extraction of the target molecules and achieved complete mineralization of 3-chloro-4-methylaniline, as indicated by the stoichiometric release of chloride ions. researchgate.net Such systems offer a robust solution for treating toxic and persistent organic pollutants found in industrial effluents.

Factors Influencing Microbial Degradation (e.g., pH, Temperature, Redox State, Nutrient Availability)

The efficiency of microbial degradation of chloroanilines is highly dependent on a range of environmental factors. mdpi.com Key parameters include pH, temperature, the availability of other organic matter (co-metabolism), and the presence of essential nutrients. mdpi.comresearchgate.net

For instance, the degradation of aniline by Delftia sp. AN3 was found to be optimal at a temperature of 30°C and a neutral pH of 7.0. researchgate.net Similarly, studies on the degradation of the pesticide cypermethrin (B145020) showed that the optimal temperature for breakdown by Streptomyces sp. HP-S-01 was 28°C, with degradation efficiency decreasing at higher or lower temperatures. mdpi.com The availability of an additional carbon source, such as glucose, can significantly stimulate the degradation of chloroanilines in a process known as co-metabolism. researchgate.net In the absence of a co-substrate, the degradation of 3,4-DCA by Pseudomonas fluorescens 26-K was significantly slower. nih.gov Nutrient availability is also critical; bio-remediation efforts often involve adding ammonia (B1221849) and phosphate (B84403) to adjust the carbon-to-nitrogen-to-phosphorus (C:N:P) ratio to support microbial growth and activity. mdpi.com

| Factor | Optimal Condition/Effect | Example |

|---|---|---|

| Temperature | Specific optimal range for each degrading microorganism. mdpi.com | 30°C for aniline degradation by Delftia sp. AN3. researchgate.net |

| pH | Typically near neutral for many bacterial strains. researchgate.net | pH 7.0 for aniline degradation by Delftia sp. AN3. researchgate.net |

| Co-metabolism | Addition of a primary substrate (e.g., glucose) can enhance degradation of the target pollutant. researchgate.net | Glucose stimulated the degradation of 2- and 3-chloroaniline by Rhodococcus sp. researchgate.net |

| Nutrient Availability | Balanced C:N:P ratio is crucial for microbial growth and metabolic activity. mdpi.com | Addition of ammonia and phosphate can speed up purification rates in bioremediation. mdpi.com |

Analytical Methodologies for Environmental Monitoring

Accurate monitoring of this compound and its degradation products in the environment requires sophisticated analytical methods, encompassing both sample preparation and instrumental analysis.

Sample Preparation Techniques for Environmental Matrices

The complexity of environmental matrices such as water, soil, and sludge necessitates an effective sample preparation step to isolate and concentrate the target analytes before analysis. nih.gov This step is critical for achieving accurate and reliable results and can account for a significant portion of the total analysis time. researchgate.net

Modern techniques have been developed to improve efficiency and reduce solvent consumption compared to classical methods like liquid-liquid extraction. researchgate.net Solid-Phase Extraction (SPE) is a predominant method for extracting chloroanilines and other pollutants from environmental samples. nih.gov Other widely used techniques include Solid-Phase Microextraction (SPME), Matrix Solid-Phase Dispersion (MSPD), and Stir Bar Sorptive Extraction (SBSE). researchgate.net For the analysis of 3,4-DCA and 3,5-DCA in food matrices like chives, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been developed, demonstrating good recovery and precision. mdpi.com In some cases, for urine analysis, a simultaneous steam distillation extraction (SDE) followed by liquid-liquid extraction is employed to concentrate the dichloroaniline moieties. nih.gov

Instrumental Analysis (e.g., Gas Chromatography, High-Performance Liquid Chromatography, Mass Spectrometry) for Environmental Samples

Following sample preparation, instrumental analysis is performed to separate, identify, and quantify the target compounds. The primary techniques used for the analysis of chloroanilines are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS). nih.gov

GC-MS is a robust technique for analyzing aniline derivatives in environmental extracts. epa.gov For enhanced sensitivity and specificity, tandem mass spectrometry (GC-MS/MS) can be used, which offers lower detection limits. nih.govsemanticscholar.org For instance, the limit of detection for 3,4-DCA in human urine using GC-MS/MS was found to be 0.03 µg/L. nih.gov

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) has gained considerable popularity due to its high sensitivity, simplicity, and ability to analyze a wide range of compounds without the need for derivatization. nih.gov It is considered a state-of-the-art technique for determining pollutants in complex environmental matrices. nih.govsemanticscholar.org A validated HPLC-MS/MS method for 3,4-DCA in chives achieved a limit of detection of 0.6 µg/kg and a limit of quantification of 2.0 µg/kg. mdpi.com The choice between GC and LC depends on the volatility, polarity, and thermal stability of the target compounds. nih.gov

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Strategies

Future research into the synthesis of 3-Chloro-4-(3,4-dichlorophenoxy)aniline is likely to focus on improving efficiency, scalability, and sustainability. While specific synthetic routes for this exact compound are not extensively documented, methodologies for structurally similar diphenyl ether amines can provide a foundation for novel approaches.

One potential strategy is based on the synthesis of the related compound, 3-chloro-4-(4'-chlorophenoxy)aminobenzene, an intermediate in the production of the anthelmintic drug Rafoxanide nih.gov. This synthesis involves a multi-step process that could be adapted and optimized. The key steps are outlined in the table below.

Table 1: Potential Synthetic Pathway for this compound based on a Related Synthesis

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 3,4-Dichlorophenol (B42033) and 3,4-Dichloronitrobenzene (B32671) | KOH, fine copper, heated at 110-120 °C | 3-Chloro-4-(3,4-dichlorophenoxy)nitrobenzene |

| 2 | 3-Chloro-4-(3,4-dichlorophenoxy)nitrobenzene | Iron powder, acetic acid, in Ethanol (B145695)/Water, reflux | This compound |

This table presents a hypothetical synthetic route based on the synthesis of a structurally similar compound nih.gov.

Exploration of Undiscovered Biological Activities and Target Mechanisms

The biological activities of this compound remain largely unexplored. However, research on analogous compounds provides a strong rationale for investigating its potential pharmacological properties. For instance, the structurally similar compound 3-chloro-4-(4-chlorophenoxy) aniline (B41778) has demonstrated antiplasmodial activity, suggesting that it may inhibit the enoyl acyl carrier protein reductase in Plasmodium species nih.gov.

This finding opens the door for future studies to investigate the antimalarial potential of this compound and its derivatives. Furthermore, the broader class of salicylanilides, which can be synthesized from related aniline precursors, exhibits a wide range of biological activities, including antifungal, antibacterial, and antimycobacterial properties nih.gov. Some have even shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium nih.gov.

Future research should therefore focus on a broad screening of this compound and its derivatives against a diverse panel of pathogens and cancer cell lines. Identifying the specific molecular targets of any observed biological activity will be a crucial next step. This could involve techniques such as affinity chromatography, proteomics, and genetic screening to elucidate the mechanism of action.

Advanced Computational Modeling for Optimized Compound Design

Computational modeling and in silico screening are powerful tools that can accelerate the discovery and optimization of new bioactive compounds biointerfaceresearch.com. For this compound, computational approaches can be employed to predict its physicochemical properties, potential biological activities, and toxicity profiles.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that correlate the structural features of a series of derivatives with their biological activity. These models can then be used to design new compounds with improved potency and selectivity. Molecular docking simulations can predict the binding affinity and orientation of the compound within the active site of a potential biological target, providing insights into the mechanism of action at a molecular level.

Future research in this area should involve the synthesis of a library of this compound derivatives with systematic variations in their chemical structure. The biological activity of these compounds would then be determined experimentally, and the data used to develop robust and predictive computational models. These models would guide the design of the next generation of compounds with optimized properties.

Sustainable Environmental Management and Degradation Approaches

The environmental fate and potential for biodegradation of this compound are important considerations for its potential applications. Chlorinated aromatic compounds, including chlorinated anilines and diphenyl ethers, can be persistent in the environment and may have ecotoxicological effects nih.goveurochlor.org.

Research on the biodegradation of related compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), has shown that microbial degradation is a key process in their environmental fate juniperpublishers.comcdc.gov. Microorganisms can utilize oxygenases and other enzymes to initiate the breakdown of these compounds eurochlor.org. The half-life of such compounds in the environment can vary significantly depending on factors like soil type, microbial population, and redox conditions eurochlor.orgjuniperpublishers.com.

Future research should focus on assessing the biodegradability of this compound under various environmental conditions. This would involve identifying microbial strains or consortia capable of degrading this compound and elucidating the metabolic pathways involved. The development of bioremediation strategies, potentially using enriched microbial cultures or genetically engineered microorganisms, could provide a sustainable approach for managing any potential environmental contamination. Furthermore, studies on the ecotoxicity of the parent compound and its degradation products are essential to fully understand its environmental impact.

Q & A

Q. What are the optimized synthetic routes for 3-chloro-4-(3,4-dichlorophenoxy)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via substitution and reduction steps. For example:

- Substitution : Reacting 3-chloro-4-fluoronitrobenzene with 3,4-dichlorophenol under alkaline conditions (e.g., K₂CO₃ in DMF) to form the nitro intermediate .

- Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or Fe/NH₄Cl reduction converts the nitro group to an amine .

Key Variables :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Alkali (e.g., K₂CO₃) | 1.5–2.0 equivalents | Avoids over-saponification |

| Temperature | 80–100°C | Balances reaction rate and side-product formation |

| Yield : Up to 82% overall yield reported for analogous compounds using Fe/NH₄Cl reduction . |

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- TLC : Monitor reaction progress using silica-gel plates with ethyl acetate/hexane (1:4); nitro intermediates exhibit higher Rf values than amine products .

- 1H-NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm) and amine protons (δ 4.5–5.0 ppm, broad) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 297 (C₁₂H₇Cl₃NO) confirms molecular weight .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR/IR data often arise from solvent polarity, tautomerism, or substituent electronic effects. For example:

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO stabilizes amine protons, sharpening signals .

- Isotopic Labeling : Use deuterated analogs to assign ambiguous proton environments .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts within ±0.3 ppm of experimental values .

Q. How does the substitution pattern on the aniline ring influence pharmacological activity in EGFR/HER2 inhibitors?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Electron-Withdrawing Groups : The 3,4-dichlorophenoxy moiety enhances binding to kinase ATP pockets via hydrophobic interactions .

- Position Sensitivity : Substitution at C4 (vs. C2/C3) improves selectivity for HER2 over EGFR (IC₅₀ reduction by 40% in PC3 cell lines) .

Experimental Design : - In Vitro Assays : Use PC3/22RV1 prostate cancer cells to evaluate antiproliferative activity (MTT assay) .

- Docking Simulations : AutoDock Vina predicts binding poses in HER2 (PDB: 3RCD) .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Byproduct Formation : At scale, nitro reduction may produce azoxy derivatives. Mitigation:

- Use excess Fe/NH₄Cl (3:1 molar ratio) .

- Monitor reaction temperature (<50°C) to prevent over-reduction .

- Solvent Recovery : DMF can be recycled via distillation (bp 153°C) to reduce waste .

Data Interpretation and Optimization

Q. How should researchers analyze conflicting yields reported for similar aniline derivatives?

- Methodological Answer : Yield discrepancies often stem from:

- Starting Material Purity : Ensure 3,4-dichlorophenol is >98% pure (HPLC-grade) to avoid side reactions .

- Workup Protocols : Acidic extraction (1M HCl) improves amine isolation efficiency by 15–20% .

Case Study : A 70% yield vs. 82% in analogous syntheses correlates with NH₄Cl concentration during reduction .

Analytical and Computational Tools

Q. Which computational methods best predict the physicochemical properties of this compound?

- Methodological Answer :

- LogP Prediction : Use ChemAxon or ACD/Labs to estimate hydrophobicity (experimental logP ≈ 3.8) .

- pKa Estimation : SPARC predicts amine pKa ≈ 2.5–3.0, critical for solubility optimization .

- Thermal Stability : DSC analysis shows decomposition onset at 178°C (matches reported mp for analogs) .

Advanced Applications

Q. What role does this compound play in designing dual kinase inhibitors?

- Methodological Answer : The compound serves as a key intermediate in TAK-285 derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.